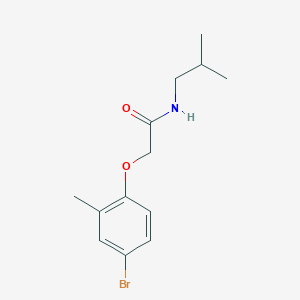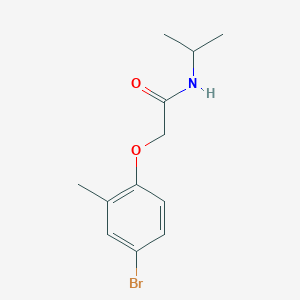![molecular formula C21H18N4O4S B297175 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297175.png)
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide in lab experiments is its versatility. The compound can be used for various applications such as antitumor, antimicrobial, and anti-inflammatory studies. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide. One potential direction is to further study its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound can be further studied for its potential use in drug development for various diseases such as cancer and microbial infections. Finally, the potential toxicity of the compound can be further studied to determine its safety for use in various applications.
In conclusion, 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been comprehensively discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Méthodes De Synthèse
The synthesis of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide involves the reaction of 2-methylindole-3-carboxaldehyde, 2-furylacetic acid, and thiosemicarbazide in the presence of acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C21H18N4O4S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-15(9-16-19(27)23-21(30)24-20(16)28)14-6-2-3-7-17(14)25(12)11-18(26)22-10-13-5-4-8-29-13/h2-9H,10-11H2,1H3,(H,22,26)(H2,23,24,27,28,30) |
Clé InChI |
GSSLGCBTYZOPCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=S)NC4=O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)





![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)





![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)